molecular formula C5H11N B8066196 (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

Cat. No.: B8066196
M. Wt: 85.15 g/mol
InChI Key: BRWRRWXQMCPPRZ-UHNVWZDZSA-N
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Description

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Amine Introduction: The cyclopropyl intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones or alcohols, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes or receptors, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-C-(2-Methyl-cyclopropyl)-methylamine: This is a diastereomer of the compound with different stereochemistry.

    Cyclopropylamine: A simpler analogue lacking the methyl group on the cyclopropyl ring.

    (1R,2R)-C-(2-Ethyl-cyclopropyl)-methylamine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is unique due to its specific stereochemistry and the presence of both a cyclopropyl and a methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRRWXQMCPPRZ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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